Home > Products > Screening Compounds P76462 > 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline
6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline - 70371-94-7

6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline

Catalog Number: EVT-2826232
CAS Number: 70371-94-7
Molecular Formula: C15H8F3N3
Molecular Weight: 287.245
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Aryl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline Derivatives

  • Compound Description: This class of compounds features a dihydrobenzoimidazoquinazoline core, with various aryl substituents at the 6-position. These derivatives have been studied for their anti-cancer activity, with some showing significant reductions in cancer cell viability in vitro. Additionally, some derivatives exhibit interesting photoluminescent properties, emitting blue light under ultraviolet irradiation.

6-Substituted-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline Derivatives

  • Compound Description: This broader class encompasses derivatives with various substituents, not limited to aryl groups, at the 6-position of the dihydrobenzoimidazoquinazoline core. This class includes compounds investigated for anticancer activity using both MTT and high content screening assays. Notably, these compounds showed significant reduction in cancer cell viability.

6-Arylbenzimidazo[1,2-c]quinazolines

  • Compound Description: These derivatives feature an aryl substituent at the 6-position of the benzimidazo[1,2-c]quinazoline core. Notably, 6-Phenyl-benzimidazo[1,2-c]quinazoline demonstrated potent inhibitory activity against LPS-induced TNF-alpha secretion in vitro, suggesting potential anti-inflammatory properties.

6-Pyridyl-5,6-dihydrobenzo[4,5]-imidazo[1,2-c]quinazoline

  • Compound Description: This compound features a pyridyl substituent at the 6-position of the dihydrobenzoimidazoquinazoline core. It is a ligand capable of coordinating with metal ions, leading to the formation of organized supramolecules.

Benzimidazo[1,2‐c]quinazoline Dimers

  • Compound Description: These compounds consist of two benzimidazo[1,2-c]quinazoline units linked by a polyalkylamino bridge. The length and substituents on the linker can influence the biological activity. A dimer with a specific -NH-(CH2)3-N(CH3)-(CH2)3-NH- bridge showed increased cytotoxicity against the HT-29 human colon cancer cell line compared to the monomeric benzimidazo[1,2-c]quinazoline.
Overview

6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline is a complex heterocyclic compound belonging to the class of benzimidazole derivatives. This compound is notable for its trifluoromethyl group, which significantly influences its chemical reactivity and biological properties. The presence of the quinazoline moiety further enhances its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Source

This compound is synthesized primarily through various organic synthesis methods that involve reactions between substituted benzimidazoles and quinazolines. The synthesis often requires specific catalysts and conditions to achieve high yields and purity.

Classification

The compound can be classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms in its ring structure. It falls under the broader category of quinazolines, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis Analysis

Methods

Several synthetic routes have been developed for the preparation of 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline. These methods typically involve:

  • Copper-catalyzed reactions: Utilizing copper(I) iodide as a catalyst to facilitate the formation of the benzimidazole-quinazoline linkage through intramolecular N-arylation reactions .
  • Microwave-assisted synthesis: This method promotes rapid reactions under controlled conditions, often leading to higher yields and shorter reaction times .

Technical Details

  1. Copper(I)-catalyzed synthesis:
    • Starting materials include bromo-substituted quinazolines and benzimidazole derivatives.
    • The reaction is typically carried out in a solvent such as dimethyl sulfoxide at elevated temperatures.
    • Yields can exceed 80% with optimal conditions.
  2. Microwave irradiation:
    • This technique allows for uniform heating and can significantly reduce reaction times.
    • Specific conditions involve using a microwave reactor with temperature control to maximize product yield while minimizing by-products .
Molecular Structure Analysis

Structure

The molecular structure of 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline features:

  • A fused bicyclic system comprising a benzimidazole and a quinazoline ring.
  • A trifluoromethyl group (-CF₃) attached to the benzene part of the benzimidazole, which enhances lipophilicity and alters electronic properties.

Data

  • Molecular formula: C₁₃H₈F₃N₃
  • Molecular weight: Approximately 295.22 g/mol
  • Key bond angles and lengths: These can be determined through X-ray crystallography or computational modeling.
Chemical Reactions Analysis

Reactions

6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline can undergo various chemical transformations including:

  • Electrophilic substitution reactions: Due to the electron-withdrawing nature of the trifluoromethyl group, this compound can participate in electrophilic aromatic substitutions.
  • Nucleophilic attacks: The nitrogen atoms in the heterocyclic rings can act as nucleophiles in reactions with electrophilic reagents.

Technical Details

  1. Electrophilic substitution:
    • Conditions typically require strong acids or Lewis acids to facilitate the reaction.
    • Common electrophiles include halogens or nitro groups.
  2. Nucleophilic substitution:
    • Can occur at positions adjacent to nitrogen atoms under basic conditions.
Mechanism of Action

The mechanism of action for 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline in biological systems often involves:

  • Interaction with specific molecular targets such as enzymes or receptors.
  • Inhibition of cellular pathways related to cancer proliferation or inflammation.

Data

Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential mechanisms involving apoptosis induction or cell cycle arrest .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and chloroform; limited solubility in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The trifluoromethyl group enhances reactivity towards nucleophiles and electrophiles alike.
Applications

6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline has significant applications in scientific research, particularly in:

  • Medicinal chemistry: As a scaffold for developing new anticancer agents due to its ability to modulate biological pathways.
  • Pharmaceutical development: Potential use in creating drugs targeting specific diseases such as cancer and infections due to its diverse biological activities .
Introduction to Benzimidazoloquinazoline Scaffolds in Medicinal Chemistry

Benzimidazolo[1,2-c]quinazoline represents a fused polycyclic scaffold that strategically integrates benzimidazole and quinazoline pharmacophores. This hybrid architecture exhibits planar rigidity conducive to intercalation with biological macromolecules and offers multiple sites for structural diversification. The molecular framework of 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline (C₁₄H₈F₃N₃; PubChem CID: 966462) positions the trifluoromethyl group at the C6 position, a modification that significantly enhances its drug-like properties [1]. This compound belongs to a broader class of nitrogen-containing heterocycles demonstrating remarkable therapeutic versatility across anticancer, antimicrobial, and anti-inflammatory applications, positioning it as a privileged structure in modern drug discovery [4] [7].

Pharmacological Significance of Benzimidazole-Quinazoline Hybrid Architectures

The benzimidazole-quinazoline molecular hybridization synergizes complementary pharmacological properties: Benzimidazole contributes to DNA minor groove binding and proton pump modulation, while quinazoline enables kinase inhibition and receptor tyrosine kinase antagonism. This dual pharmacophoric presence facilitates multi-target engagement, particularly relevant in complex disease pathways like cancer proliferation [4]. The intrinsic planarity of the fused system promotes π-stacking interactions with aromatic residues in enzyme binding pockets, enhancing target affinity [7].

Recent studies demonstrate that substitution patterns profoundly influence biological activity:

  • C6 modifications (especially halogen or CF₃ groups) enhance tubulin polymerization inhibition by mimicking colchicine’s 7-methoxy group spatial configuration [3].
  • N-aryl substitutions at the quinazoline-4-amine position improve anticancer potency against leukemia cell lines (IC₅₀ values reaching nanomolar ranges) through hydrophobic pocket occupation [3].
  • Electron-withdrawing groups at C6 stabilize binding interactions within the colchicine site of β-tubulin, disrupting microtubule assembly in rapidly dividing cells [3] [4].

Table 1: Bioactivity Profile of Key Benzimidazolo[1,2-c]quinazoline Derivatives

Compound NameStructural FeaturesBiological ActivitySignificance
EPI-1282652-Cl substitutionTubulin polymerization inhibitorOverlaps spatially with DAMA-colchicine’s 7-side chain [3]
Verubulin (MPC-6827)N-aryl-4-methoxy substitutionMicrotubule destabilizing agentBypasses P-glycoprotein mediated resistance [3]
6-Trifluoromethyl derivativeC6-CF₃, 4-(4-methoxyphenyl)amineCytotoxicity in leukemia cells (K562)Enhanced metabolic stability and binding affinity [3]
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneC-ring expansionColchicine binding site inhibitorDemonstrated efficacy in multidrug-resistant tumors [3]

Role of Trifluoromethyl Substituents in Bioactive Heterocyclic Systems

The trifluoromethyl (-CF₃) group at the C6 position of benzimidazoloquinazoline confers distinct advantages in drug design:

  • Electron-withdrawing potency (+I and -I effects) enhances ring electron deficiency, facilitating π-π stacking with aromatic residues in hydrophobic enzyme pockets [3] [7].
  • Lipophilicity enhancement (π-hydrophobicity parameter = 0.88) improves membrane permeability without compromising aqueous solubility, optimizing bioavailability [3].
  • Metabolic resistance by reducing cytochrome P450-mediated dealkylation pathways, as demonstrated in comparative studies with methyl analogs [3] [7].
  • Steric mimicry of methoxy groups while resisting oxidative demethylation, maintaining structural integrity during biological exposure [3].

In microtubule-targeting agents, the C6-CF₃ group demonstrates critical binding interactions:

Docking studies confirm that the trifluoromethyl group occupies a sub-pocket within the colchicine binding site, forming van der Waals contacts with β-tubulin residues Thrα179 and Leuβ248. This positioning disrupts the curved-to-straight conformational transition essential for microtubule assembly [3].

Table 2: Comparative Analysis of C6 Substituent Effects on Quinazoline Bioactivity

SubstituentLog PTubulin IC₅₀ (μM)Cytotoxicity (K562 IC₅₀, μM)Mechanistic Insights
-CH₃2.11.45 ± 0.213.82 ± 0.15Susceptible to metabolic oxidation
-Cl2.80.92 ± 0.112.17 ± 0.09Limited steric occupancy
-CF₃2.90.68 ± 0.081.45 ± 0.12Optimal hydrophobic contact area; metabolic stability [3]
-OCH₃1.71.88 ± 0.304.25 ± 0.21Demethylation vulnerability

Historical Development of Benzimidazolo[1,2-c]quinazoline Derivatives

The synthetic exploration of benzimidazoloquinazoline scaffolds originated from early quinazoline chemistry:

  • 1895: Bischler and Lang achieved the first quinazoline synthesis through decarboxylation of 2-carboxy derivatives [7].
  • 1903: Gabriel established systematic protocols for quinazoline core construction, enabling derivative diversification [7].
  • 1950-1960s: Discovery of natural quinazolinone alkaloids (e.g., febrifugine from Dichroa febrifuga) stimulated synthetic interest in fused variants [4] [7].
  • 1980-1990s: Introduction of Niementowski synthesis (anthranilic acid + amides) and Grimmel-Guinther-Morgan protocols (2-acetamidobenzoic acid + amines) provided robust routes to 3,4-dihydroquinazolin-4-ones [4] [7].

Modern innovations focus on regioselective trifluoromethyl incorporation:

  • Multi-component reactions under microwave irradiation enable single-step assembly of 6-CF₃ derivatives from trifluoroacetamide intermediates, achieving 70-91% yields within minutes [7].
  • Transition metal-free cyclizations using SOCl₂/DMF catalytic systems allow intramolecular ring closure without heavy metal contaminants [3] [6].
  • Regioselective C-H functionalization at C6 positions employs directed ortho-metalation strategies, permitting late-stage trifluoromethylation [6] [8].

Table 3: Evolution of Synthetic Methodologies for Benzimidazoloquinazoline Derivatives

Time PeriodSynthetic MethodKey AdvanceLimitations
Pre-1980Niementowski condensationHigh-yielding dihydroquinazoline formationLimited substrate scope
1980-2000Oxidative cyclization of 2-amino-N-phenylbenzamidesDirect access to tetracyclic systemsHarsh oxidant requirements
Post-2010Trifluoroacetylation-cyclization cascade [3]Regioselective C6-CF₃ incorporationAnhydrous conditions essential
Post-2017Visible light-mediated cyclizationEco-friendly photoredox catalysisLow functional group tolerance

The structural evolution reflects increasing sophistication:

Early derivatives featured simple alkyl/aryl substitutions (e.g., 2-phenylquinazolin-4(3H)-one), while contemporary designs incorporate strategic trifluoromethyl placement guided by computational modeling of tubulin binding pockets [3] [6]. Patent analyses (e.g., EP1720841B1) reveal escalating IP activity around C6-fluoroalkylated variants since 2005, underscoring their therapeutic promise [6] [8]. Current research prioritizes green chemistry approaches—ionic liquid media, catalyst recycling, and solvent-free conditions—to improve synthetic sustainability [7].

Properties

CAS Number

70371-94-7

Product Name

6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline

IUPAC Name

6-(trifluoromethyl)benzimidazolo[1,2-c]quinazoline

Molecular Formula

C15H8F3N3

Molecular Weight

287.245

InChI

InChI=1S/C15H8F3N3/c16-15(17,18)14-20-10-6-2-1-5-9(10)13-19-11-7-3-4-8-12(11)21(13)14/h1-8H

InChI Key

LTFQPQOHQSKMQL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.